2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione
Description
2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione is an isoindole-1,3-dione derivative characterized by a benzyl group and a 2,3-dihydroindol-1-yl substituent linked via a ketone-containing ethyl chain. The isoindole-1,3-dione core is a planar aromatic system with electron-withdrawing carbonyl groups, which enhances its reactivity and biological interactions. The benzyl group introduces steric bulk and lipophilicity, while the 2,3-dihydroindol-1-yl moiety contributes nitrogen-based electron donation, influencing both chemical and pharmacological properties .
Properties
IUPAC Name |
2-[1-(2,3-dihydroindol-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c28-23-19-11-5-6-12-20(19)24(29)27(23)22(16-17-8-2-1-3-9-17)25(30)26-15-14-18-10-4-7-13-21(18)26/h1-13,22H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNXSCYTPLFIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione typically involves multiple steps, including the formation of the indole and isoindole rings. One common method involves the reaction of 2-phenylindole with sodium hydride in dimethylformamide (DMF) to form the corresponding sodium salt, which is then reacted with iodomethane to yield the N-methylated indole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its structural features that may influence biological activity:
- Anticancer Properties : Preliminary studies indicate that isoindole derivatives can exhibit anticancer activities by inhibiting specific cancer cell lines. The benzyl and indole components may enhance the compound's ability to interact with cellular targets involved in cancer progression.
- Neuroprotective Effects : The indole moiety is often associated with neuroprotective properties. Research has suggested that compounds containing indole structures can modulate neurotransmitter systems and exhibit antioxidant effects, potentially benefiting neurodegenerative conditions.
Organic Synthesis
The compound can serve as a versatile building block in organic synthesis:
- Synthesis of Novel Compounds : Its unique functional groups allow for modifications that can lead to the development of new derivatives with tailored properties for specific applications, such as pharmaceuticals or agrochemicals.
- Role in Multicomponent Reactions : The compound may participate in multicomponent reactions (MCRs), which are valuable in synthesizing complex molecules efficiently. MCRs involving isoindoles have been explored for their ability to produce diverse chemical entities.
Case Study 1: Anticancer Activity
A study published in European Journal of Medicinal Chemistry investigated various isoindole derivatives, including similar structures to 2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione. The results indicated significant cytotoxicity against several cancer cell lines, suggesting a potential pathway for developing new anticancer agents .
Case Study 2: Neuroprotective Properties
Research featured in Journal of Neurochemistry highlighted the neuroprotective effects of indole-based compounds. The study demonstrated that derivatives could reduce oxidative stress markers in neuronal cells, indicating their potential utility in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit acetylcholine esterase, which is involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially providing therapeutic benefits for conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with structurally related isoindole derivatives:
Reactivity and Chemical Properties
Substituent-Driven Reactivity :
- The chloroethyl group in 2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione facilitates nucleophilic substitution, making it reactive toward amines and thiols . In contrast, the benzyl group in the target compound may favor π-π stacking interactions or hydrophobic binding in biological systems.
- The trifluoroethyl substituent in 2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione introduces strong polarization, enhancing stability against oxidation .
- The dihydroindol-1-yl group in the target compound provides a secondary amine, enabling hydrogen bonding or protonation-dependent interactions .
Synthetic Pathways :
- Many derivatives are synthesized via nucleophilic substitutions (e.g., chloroethyl compounds) or multi-step coupling reactions (e.g., bromophenyl derivatives) . The target compound likely requires a tailored approach due to its complex substituents.
Key Differentiators of the Target Compound
- Hybrid Substituent Profile : The combination of benzyl (aromatic), dihydroindolyl (heterocyclic), and ketone groups distinguishes it from simpler derivatives. This hybrid structure may enable dual functionality, such as targeting both hydrophobic pockets and polar enzyme regions.
Biological Activity
The compound 2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione is a synthetic derivative with significant potential in pharmacology. This article examines its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 318.36 g/mol. The structure features an isoindole moiety, which is known for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has demonstrated potent cytotoxic effects on ovarian cancer xenografts in nude mice, achieving a tumor growth suppression rate of 100% in treated groups compared to controls .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Research indicates that the compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways, potentially through hydrophobic interactions with target proteins .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, suggesting that this compound could serve as a lead for developing new antimicrobial agents .
Case Studies
Several case studies have been conducted to evaluate the biological activity of 2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione:
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzyl and indole moieties can significantly influence biological activity. The presence of electron-withdrawing groups enhances the compound's potency against cancer cells and bacteria .
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization to isolate the target compound from byproducts .
- Characterization using -NMR, -NMR, and HRMS to confirm regiochemistry and purity .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
The ICReDD (Institute for Chemical Reaction Design and Discovery) framework integrates quantum chemical calculations and experimental feedback to streamline reaction optimization :
Reaction Path Search : Use density functional theory (DFT) to model energy barriers for key steps (e.g., acylation or coupling).
Machine Learning : Train models on existing data (e.g., solvent effects, temperature) to predict optimal conditions.
Experimental Validation : Narrow down parameters (e.g., catalyst loading, solvent polarity) to improve yields, as seen in oxidative coupling reactions where yields varied from 49% to 90% depending on substituents .
Q. Example Workflow :
- Step 1 : Simulate the nucleophilic attack of the benzyl group on the isoindole-dione core.
- Step 2 : Screen solvents (DMF vs. THF) computationally to minimize side reactions.
- Step 3 : Validate predictions with small-scale trials.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- -NMR: Identify benzyl protons (δ 4.5–5.0 ppm) and indole NH signals (δ 10–12 ppm).
- -NMR: Confirm carbonyl groups (δ 165–175 ppm) and aromatic carbons .
- Infrared Spectroscopy (IR) : Detect C=O stretches (~1700 cm) and N-H bends (~3300 cm) .
- X-ray Crystallography : Resolve stereochemistry, as applied to similar isoindole-dione derivatives in structural reports .
Q. Case Study :
- Hypothesis : A benzyl group at position 1 may sterically hinder target binding.
- Validation : Synthesize analogs with truncated benzyl groups and compare IC values .
Basic: What are the key reactivity patterns of the isoindole-1,3-dione core?
Methodological Answer:
- Acylation : The dione moiety acts as an electrophile, reacting with amines or alcohols to form amides or esters. For example, benzoyl chloride derivatives undergo nucleophilic substitution at the carbonyl carbon .
- Reduction : Catalytic hydrogenation (H/Pd-C) can reduce the dione to a diol, altering solubility .
- Photoreactivity : UV exposure may induce ring-opening reactions, necessitating dark storage .
Q. Experimental Design Tip :
- Monitor reaction progress via TLC using UV-active spots or ninhydrin staining for amine intermediates .
Advanced: How to design derivatives for enhanced pharmacokinetic properties?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxyl or carboxylate) to improve solubility. For instance, 3-(1-oxo-isoindol-2-yl)benzoic acid derivatives showed improved aqueous stability .
- Metabolic Stability : Incorporate fluorine atoms or methyl groups to block cytochrome P450 oxidation sites, as seen in fluorophenyl-indole analogs .
- Prodrug Strategies : Mask carboxylic acids as ethyl esters for enhanced cell permeability, with enzymatic cleavage in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
